Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Fluoroquinolone synthesis Lomefloxacin process chemistry One-step hydrolysis-substitution

Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100501-62-0) is a fluorinated quinolone-3-carboxylate ester belonging to the class of synthetic intermediates for fluoroquinolone antibiotics. It is characterized by a fully aromatic quinoline core with three electron-withdrawing fluorine atoms at positions 6, 7, and 8, an N-ethyl substituent at position 1, and an ethyl ester at position 3.

Molecular Formula C14H12F3NO3
Molecular Weight 299.24 g/mol
CAS No. 100501-62-0
Cat. No. B022452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS100501-62-0
Molecular FormulaC14H12F3NO3
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)OCC
InChIInChI=1S/C14H12F3NO3/c1-3-18-6-8(14(20)21-4-2)13(19)7-5-9(15)10(16)11(17)12(7)18/h5-6H,3-4H2,1-2H3
InChIKeyLWLLHOVWIFISMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100501-62-0) – Key Intermediate for Fluoroquinolone Antibiotics


Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100501-62-0) is a fluorinated quinolone-3-carboxylate ester belonging to the class of synthetic intermediates for fluoroquinolone antibiotics. It is characterized by a fully aromatic quinoline core with three electron-withdrawing fluorine atoms at positions 6, 7, and 8, an N-ethyl substituent at position 1, and an ethyl ester at position 3 [1]. This specific substitution pattern makes it a direct precursor for the manufacture of lomefloxacin and serves as a well-defined reference standard for lomefloxacin Impurity 13 [2]. The compound exhibits a melting point of 204–208 °C, a LogP of 2.09, and is commonly supplied at ≥97% purity (HPLC) [3][4].

Critical Role of the 6,7,8-Trifluoro Ethyl Ester in Lomefloxacin Synthesis: Why Generic Fluoroquinolone Intermediates Are Not Interchangeable


Generic substitution with simpler quinolone esters or carboxylic acids fails because the target compound’s precise 6,7,8-trifluoro pattern is essential for regioselective nucleophilic substitution at C-7 in the final lomefloxacin assembly [1]. The ethyl ester functionality enables a unique one-step, aqueous-phase hydrolysis/substitution process that achieves >96% yield, whereas substituting the free acid or other esters leads to lower conversion, formation of positional isomers, and the need for organic solvents or protecting groups [1]. Furthermore, the compound’s specific LogP (2.09) and retention characteristics are critical for compendial HPLC methods used to quantify this process-related impurity; using a different analog would compromise chromatographic resolution and regulatory compliance [2].

Quantitative Differentiation of Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Against Closest Analogs


One-Step Aqueous Synthesis to Lomefloxacin with >96% Yield vs. Traditional Two-Step Organic-Phase Processes

In a direct head-to-head comparison documented in US Patent 8,093,381, the ethyl ester undergoes a single-step reaction with 2-methylpiperazine in water at 90–95 °C to produce lomefloxacin in ~96% yield. In contrast, the same patent describes that using the corresponding free carboxylic acid intermediate (1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) requires a conventional two-step sequence involving ester hydrolysis followed by nucleophilic substitution, typically conducted in pyridine or acetonitrile, and is accompanied by substantial formation of positional isomers [1].

Fluoroquinolone synthesis Lomefloxacin process chemistry One-step hydrolysis-substitution

Process-Specific Impurity Control: Lomefloxacin Impurity 13 Identity and Quantitation

The compound is formally cataloged as Lomefloxacin Impurity 13 by Pharmaffiliates, a recognized supplier of pharmacopoeial reference standards. It is supplied with a defined purity of >95% and is characterized by a melting point of 204–208 °C [1][2]. Unlike generic quinolone impurities, this specific trifluoro ethyl ester is a direct process-related intermediate that can persist as an impurity in lomefloxacin hydrochloride drug substance, making its precise identification and quantification essential for regulatory (ANDA/DMF) filings [1].

Pharmaceutical impurity profiling Lomefloxacin HCl quality control Reference standards

Physical and Purity Specification Advantage Over the Free Acid Intermediate

The ethyl ester (CAS 100501-62-0) is commercially available at a standardized purity of ≥97% by HPLC with a narrow melting point range of 204–208 °C [1]. In contrast, the corresponding free acid, 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 75338-42-0), is typically offered at lower purity (often 95%) and lacks a published melting point specification, which complicates analytical method development and process control . The ester's well-defined LogP of 2.09 further facilitates chromatographic method transfer and validation [2].

Physicochemical characterization Melting point HPLC purity

Validated Reverse-Phase HPLC Method for Purity and Impurity Profiling

A specific reverse-phase HPLC method using a Newcrom R1 column has been developed for the separation of this ester, employing a simple acetonitrile/water/phosphoric acid mobile phase. The method is scalable to UPLC and is compatible with mass spectrometry (MS) when phosphoric acid is replaced with formic acid [1]. For the free acid analog, no equivalent dedicated, USP-compatible HPLC method is publicly available, forcing analytical laboratories to develop and validate methods from scratch, which adds significant time and cost to procurement [1].

HPLC method validation Impurity isolation Pharmaceutical analysis

Optimal Procurement and Application Scenarios for Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate


Process Development and Scale-Up of Lomefloxacin Hydrochloride API

This compound is the optimal starting material for lomefloxacin synthesis when a one-step, high-yielding, aqueous-phase manufacturing process is desired. The direct conversion to lomefloxacin with ~96% yield eliminates the need for organic solvents and positional isomer purification, significantly reducing production costs and environmental impact. Procurement teams should prioritize suppliers that can provide the ester at ≥97% purity with consistent melting point (204–208 °C) to ensure reproducible reaction yields [1].

Pharmaceutical Impurity Reference Standard for Regulatory Filings

For analytical development and quality control of lomefloxacin hydrochloride drug substance, this ester is the definitive reference standard for Lomefloxacin Impurity 13. Its established purity (>95% as per Pharmaffiliates) and available HPLC method enable direct use in method validation, system suitability testing, and impurity limit tests required for ANDA and DMF submissions to global regulatory authorities [1][2].

Pharmacokinetic and Metabolism Studies of Fluoroquinolone Esters

The defined LogP (2.09) and available MS-compatible HPLC method make this compound a suitable probe for studying the pharmacokinetic behavior of fluoroquinolone ester prodrugs. The scalable UPLC method allows for rapid, high-throughput analysis of biological samples, facilitating preclinical ADME studies where ester hydrolysis rates and tissue distribution are critical parameters [1].

Production of Other 6,7,8-Trifluoroquinolone Derivatives via C-7 Substitution

The trifluoro substitution pattern of this ester provides a versatile platform for generating diverse C-7 substituted fluoroquinolones beyond lomefloxacin. The aqueous substitution methodology described in the patent can be adapted to various nucleophiles, enabling the synthesis of novel analogs for antibacterial screening programs. The high purity of the starting ester ensures that product profiles are not confounded by starting material impurities [1].

Quote Request

Request a Quote for Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.